molecular formula C10H9BrO4 B2664558 Dimethyl 4-bromoisophthalate CAS No. 28730-78-1

Dimethyl 4-bromoisophthalate

Cat. No. B2664558
Key on ui cas rn: 28730-78-1
M. Wt: 273.082
InChI Key: ADXCABFZLVXCNW-UHFFFAOYSA-N
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Patent
US09394239B2

Procedure details

Tetrakis(triphenylphosphine) palladium(0) (1.04 g, 0.90 mmol, 0.03 equiv.) and sodium carbonate (4.8 g, 45.28 mmol, 1.52 eqiuv.) were added to a stirred mixture of dimethyl 4-bromoisophthalate (1.26 g, 4.61 mmol) and 3-nitrophenylboronic acid (5.16 g, 30.91 mmol, 0.03 eqiuv.) in 1,4-dioxane (50 mL). The mixture was stirred at about 85° C. for about 16 hours, and then was cooled to ambient temperature. Standard extractive workup with dichloromethane (3×100 mL) gave a crude residue was then purified by silica gel column chromatography (ethyl acetate/petroleum ether) to afford the title product as a white solid (1.8 g; yield=23%). 1H NMR (300 MHz, CDCl3) δ: 8.52 (s, 1H), 8.33 (s, 1H), 8.26 (d, J=2.4 Hz, 1H), 8.14 (d, J=2.7 Hz, 1H), 7.99 (d, J=1.8 Hz, 1H), 7.86 (d, J=2.1 Hz, 1H), 7.67 (m, 2H), 4.00 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.04 g
Type
catalyst
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][C:9]=1[C:18](OC)=O.[N+:22]([C:25]1[CH:26]=C(B(O)O)[CH:28]=[CH:29][CH:30]=1)([O-:24])=[O:23].ClCCl>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N+:22]([C:25]1[CH:26]=[C:18]([C:9]2[CH:8]=[CH:17][CH:16]=[C:11]([C:12]([O:14][CH3:15])=[O:13])[CH:10]=2)[CH:28]=[CH:29][CH:30]=1)([O-:24])=[O:23] |f:0.1.2,7.8.9.10.11|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.26 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C(=O)OC
Name
Quantity
5.16 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.04 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at about 85° C. for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 151.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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